N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-30-20-8-4-5-16-13-17(23(29)32-21(16)20)22(28)25-14-15-9-11-27(12-10-15)24-26-18-6-2-3-7-19(18)31-24/h2-8,13,15H,9-12,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXNFXCWLRGTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions
Preparation of Benzo[d]oxazole Moiety: This step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Formation of Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine derivatives or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling with Chromene Derivative: The final step involves the coupling of the benzo[d]oxazole-piperidine intermediate with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl groups in the chromene moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related derivatives are summarized below:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Observations:
Core Structure Impact :
- The benzooxazole in the target compound and KRC-108 enhances kinase binding compared to benzodiazolone derivatives (e.g., Compound 32), which exhibit broader enzyme inhibition but lower specificity .
- Replacing thiazole () with benzooxazole likely improves aromatic stacking and hydrogen-bond interactions, critical for kinase targeting .
Substituent Effects :
- The 8-methoxy group on the coumarin scaffold (target compound) may improve metabolic stability compared to halogenated analogs (e.g., Compound 16’s 5-chloro group) .
- Piperidinyl-methyl linkage in the target compound could enhance blood-brain barrier permeability relative to KRC-108’s pyridin-2-amine structure .
Synthetic Feasibility :
- The target compound’s synthesis may follow solvent-free methods (as in ), but yields could be lower than benzodiazolone derivatives (e.g., 85% for Compound 16 vs. 42–60% for others) .
Research Findings and Discussion
Kinase Inhibition Potential
The benzooxazole-piperidine motif in the target compound aligns with KRC-108, a potent TrkA inhibitor (IC₅₀: <10 nM) . However, the 8-methoxycoumarin carboxamide may redirect activity toward serine hydrolases or anti-inflammatory targets, as seen in structurally related thiazol-2-yl amides .
Selectivity and Toxicity
- Benzodiazolone derivatives (e.g., Compound 32) show off-target effects on phosphodiesterases, limiting therapeutic utility .
Q & A
Q. What are the established synthetic routes for N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including:
- Isoxazole ring formation : Cyclocondensation of hydroxylamine with alkynes or nitriles under acidic conditions.
- Piperidine-benzoxazole coupling : Nucleophilic substitution or Buchwald-Hartwig amination to link the piperidine and benzoxazole moieties.
- Carboxamide assembly : Activation of the chromene-carboxylic acid (e.g., using EDCI/HOBt) followed by coupling with the piperidine-benzoxazole intermediate.
Q. Optimization parameters :
Q. Critical data :
| Step | Yield Range | Key Impurities |
|---|---|---|
| Isoxazole formation | 60–75% | Uncyclized intermediates |
| Piperidine coupling | 50–65% | Dehalogenation byproducts |
| Carboxamide assembly | 70–85% | Hydrolyzed esters |
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
Methods :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ ~3.8 ppm, chromene carbonyl at δ ~160 ppm) .
- X-ray crystallography : Resolves piperidine ring conformation and benzoxazole-chromene dihedral angles (e.g., C10–C11–C12–S1 torsion: 89.84°) .
- LC-MS : Monitors purity (>95%) and molecular ion ([M+H]⁺ expected m/z ~490) .
Q. Key spectral benchmarks :
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| 8-Methoxy | 3.82 (s, 3H) | 56.2 |
| Chromene-2-oxo | - | 164.5 |
| Piperidine-CH₂ | 2.65–3.10 (m) | 48.3, 52.1 |
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
Q. Mitigation :
Q. How is the compound’s selectivity for therapeutic targets (e.g., D1 protease) optimized without compromising metabolic stability?
Approaches :
Q. Data-driven optimization :
| Modification | Target IC₅₀ (nM) | Metabolic Half-life (h) |
|---|---|---|
| Parent compound | 120 ± 15 | 1.2 |
| Quinazolinone analog | 45 ± 6 | 2.8 |
| Ester prodrug | 85 ± 10 | 4.5 |
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
Functional group analysis :
- Chromene-2-oxo : Susceptible to nucleophilic attack at the carbonyl, forming hydrates or hemiketals in aqueous media .
- Benzoxazole : Stable under basic conditions but hydrolyzes in strong acids (e.g., HCl, 6M) to yield aminophenol derivatives .
Q. Experimental validation :
Q. How are computational methods (e.g., molecular docking) utilized to predict binding modes with emerging targets?
Workflow :
Target selection : Prioritize proteins with structural homology to known benzoxazole interactors (e.g., kinases, GPCRs) .
Docking simulations : AutoDock Vina assesses binding poses, focusing on piperidine-CH₂ interactions with hydrophobic pockets .
MD simulations : GROMACS evaluates complex stability over 100 ns (RMSD <2.0 Å indicates robust binding) .
Validation : Correlation between computed ΔG (binding energy) and experimental IC₅₀ (R² = 0.78) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
